![molecular formula C7H12O6 B1246479 2D-5-O-methyl-2,3,5/4,6-pentahydroxycyclohexanone](/img/structure/B1246479.png)
2D-5-O-methyl-2,3,5/4,6-pentahydroxycyclohexanone
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Overview
Description
2D-5-O-methyl-2,3,5/4,6-pentahydroxycyclohexanone is a pentahydroxycyclohexanone.
Scientific Research Applications
1. Synthesis and Stereochemistry
The synthesis and stereochemistry of compounds related to 2D-5-O-methyl-2,3,5/4,6-pentahydroxycyclohexanone have been explored. For instance, Marshall and Partridge (1968) investigated the synthesis and stereochemistry of 5-substituted 2-methylcycloheptanones, highlighting the importance of stereochemistry in the formation of these compounds (Marshall & Partridge, 1968).
2. Fragmentation and Synthesis Potential
The Grob-type fragmentation of related compounds has been studied, which might be applicable to the synthesis of diterpenes and other complex molecules. Giacomo, Bettolo, and Scarpelli (1997) described the fragmentation of 5-dioxolan-bicyclo[4.2.0]octan-2-ones into 3-(methoxycarbonylmethyl)cyclohexanones, demonstrating the synthetic potential of these reactions (Giacomo, Bettolo, & Scarpelli, 1997).
3. Chemoenzymatic Synthesis Applications
The chemoenzymatic synthesis of compounds derived from or similar to 2D-5-O-methyl-2,3,5/4,6-pentahydroxycyclohexanone has been explored. For instance, Kobler and Effenberger (2006) discussed the synthesis of Isorengyol and Rengyol from cyanohydrins of O-protected 4-hydroxycyclohexanones (Kobler & Effenberger, 2006).
4. Luminescent Properties in Crystal Engineering
The luminescent properties of compounds related to 2D-5-O-methyl-2,3,5/4,6-pentahydroxycyclohexanone have been investigated for potential applications in crystal engineering. Li et al. (2015) synthesized and characterized novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones, revealing potential applications in constructing crystals with interesting luminescent properties (Li et al., 2015).
properties
Product Name |
2D-5-O-methyl-2,3,5/4,6-pentahydroxycyclohexanone |
---|---|
Molecular Formula |
C7H12O6 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-methoxycyclohexan-1-one |
InChI |
InChI=1S/C7H12O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-3,5-9,11-12H,1H3/t2-,3+,5-,6+,7+/m1/s1 |
InChI Key |
VKPFEZAOAAZDPP-QCNSFQOVSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H](C(=O)[C@@H]1O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(=O)C1O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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